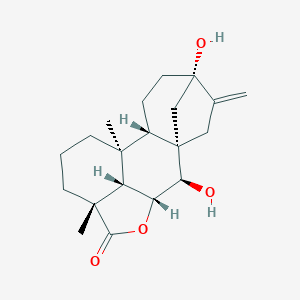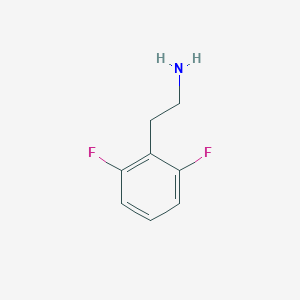
4-phenylisoxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-phenylisoxazol-5(4H)-one, also known as PIA, is a heterocyclic organic compound that has been extensively studied for its potential applications in various fields of science. PIA is a versatile compound that can be synthesized in various ways and has been shown to have numerous biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 4-phenylisoxazol-5(4H)-one is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in the production of inflammatory mediators. 4-phenylisoxazol-5(4H)-one has also been shown to modulate the activity of neurotransmitters, such as acetylcholine and dopamine, which are involved in the regulation of cognitive function.
Biochemische Und Physiologische Effekte
4-phenylisoxazol-5(4H)-one has been shown to have numerous biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. 4-phenylisoxazol-5(4H)-one has also been shown to reduce inflammation and oxidative stress in various tissues, including the brain. Additionally, 4-phenylisoxazol-5(4H)-one has been shown to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-phenylisoxazol-5(4H)-one in lab experiments is its versatility. 4-phenylisoxazol-5(4H)-one can be synthesized in various ways and has been shown to have numerous biochemical and physiological effects. Additionally, 4-phenylisoxazol-5(4H)-one is relatively stable and can be stored for extended periods without degradation. However, one of the limitations of using 4-phenylisoxazol-5(4H)-one in lab experiments is its potential toxicity. 4-phenylisoxazol-5(4H)-one has been shown to be toxic at high concentrations, and care should be taken when handling and using this compound.
Zukünftige Richtungen
There are numerous future directions for research on 4-phenylisoxazol-5(4H)-one. One potential area of research is the development of 4-phenylisoxazol-5(4H)-one-based therapeutics for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another potential area of research is the use of 4-phenylisoxazol-5(4H)-one as a natural antimicrobial agent in food preservation. Additionally, further research is needed to fully understand the mechanism of action of 4-phenylisoxazol-5(4H)-one and its potential applications in various fields of science.
In conclusion, 4-phenylisoxazol-5(4H)-one is a versatile compound that has been extensively studied for its potential applications in various fields of science. It can be synthesized in various ways and has been shown to have numerous biochemical and physiological effects. Further research is needed to fully understand the mechanism of action of 4-phenylisoxazol-5(4H)-one and its potential applications in various fields of science.
Synthesemethoden
4-phenylisoxazol-5(4H)-one can be synthesized in several ways, but the most common method is the reaction of 4-phenyl-3-buten-2-one with hydroxylamine hydrochloride in the presence of a base. This reaction results in the formation of 4-phenylisoxazol-5(4H)-one as a white crystalline solid. Other methods for the synthesis of 4-phenylisoxazol-5(4H)-one include the reaction of 4-phenyl-3-buten-2-one with nitrous acid and the reaction of phenylhydrazine with ethyl acetoacetate followed by oxidation.
Wissenschaftliche Forschungsanwendungen
4-phenylisoxazol-5(4H)-one has been extensively studied for its potential applications in various fields of science. It has been shown to have antimicrobial, antifungal, and anti-inflammatory properties. 4-phenylisoxazol-5(4H)-one has also been shown to have potential as a therapeutic agent for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
16864-15-6 |
|---|---|
Produktname |
4-phenylisoxazol-5(4H)-one |
Molekularformel |
C9H7NO2 |
Molekulargewicht |
161.16 g/mol |
IUPAC-Name |
4-phenyl-4H-1,2-oxazol-5-one |
InChI |
InChI=1S/C9H7NO2/c11-9-8(6-10-12-9)7-4-2-1-3-5-7/h1-6,8H |
InChI-Schlüssel |
HNFWHIIUEKQXCI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2C=NOC2=O |
Kanonische SMILES |
C1=CC=C(C=C1)C2C=NOC2=O |
Synonyme |
5(4H)-Isoxazolone,4-phenyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



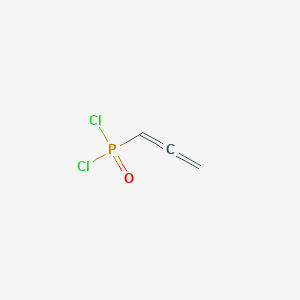
![1-[2-(2-Ethoxyethoxy)ethoxy]hexane](/img/structure/B100552.png)
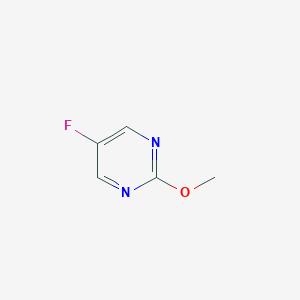
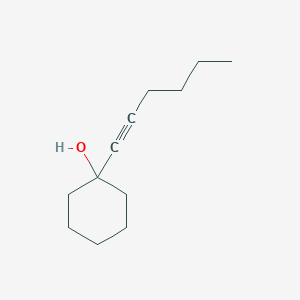
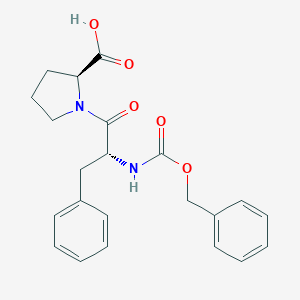
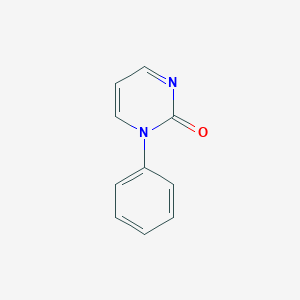
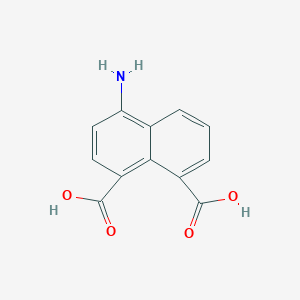
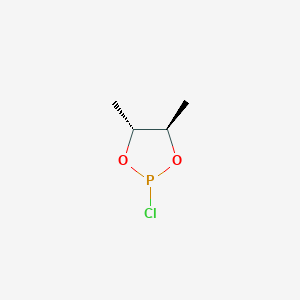
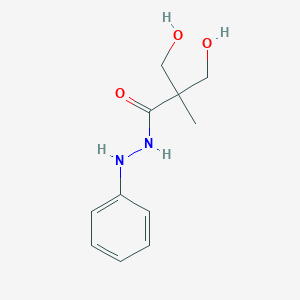

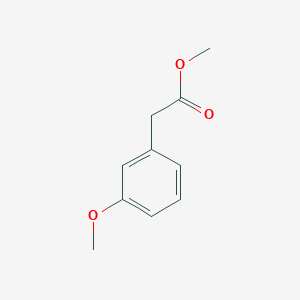
![Spiro[2.4]heptane-1-carboxylic Acid](/img/structure/B100570.png)
